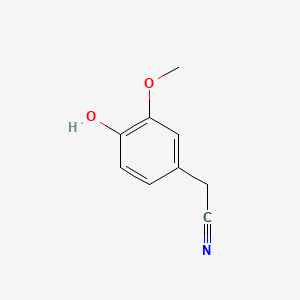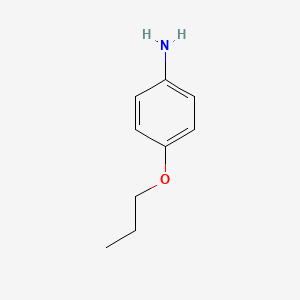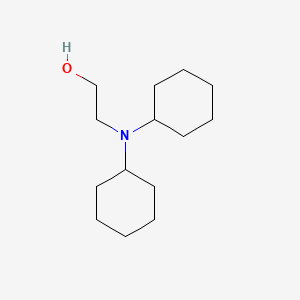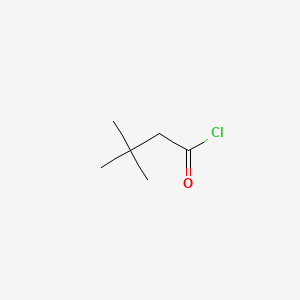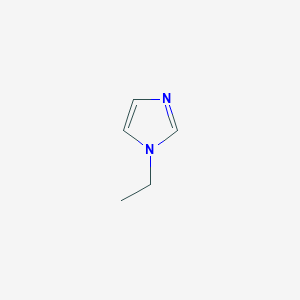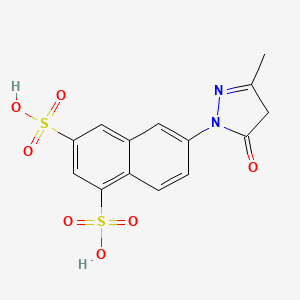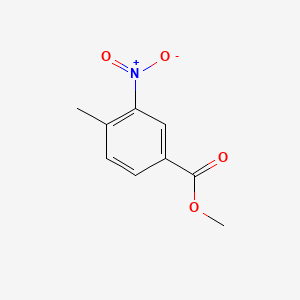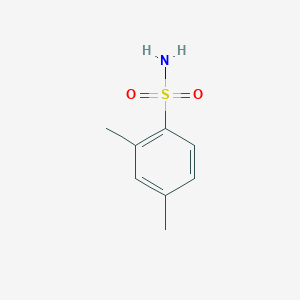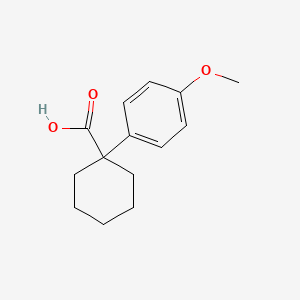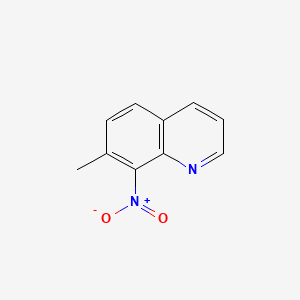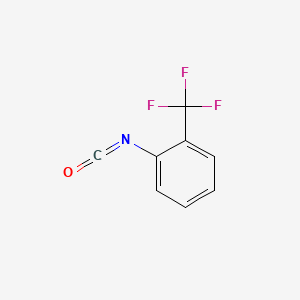
Isocianato de 2-(trifluorometil)fenilo
Descripción general
Descripción
2-(Trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H4F3NO . It is a clear, colorless to pale yellow liquid that is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is known for its reactivity due to the presence of both the trifluoromethyl group and the isocyanate functional group.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its versatility:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Agrochemicals: Used in the production of pesticides and herbicides.
Dyestuffs: Employed in the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
2-(Trifluoromethyl)phenyl isocyanate is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields Like other isocyanates, it may react with compounds containing active hydrogen atoms, such as amines and alcohols .
Mode of Action
The mode of action of 2-(Trifluoromethyl)phenyl isocyanate involves its reaction with amines to form ureas . This is a characteristic reaction of isocyanates. The compound may also react with alcohols to form carbamates . The exact interaction with its targets and the resulting changes would depend on the specific amine or alcohol it reacts with.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored under dry inert gas . This suggests that its bioavailability could be influenced by its stability in aqueous environments.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenyl isocyanate. For instance, the compound is sensitive to moisture and should be stored under dry inert gas . This suggests that its stability, and consequently its action and efficacy, could be influenced by the presence of moisture in its environment.
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethyl)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with amines to form ureas and with alcohols to form carbamates . These interactions are crucial in the synthesis of pharmaceuticals and other bioactive compounds. The compound’s ability to form stable derivatives makes it a valuable tool in biochemical research and drug development.
Cellular Effects
2-(Trifluoromethyl)phenyl isocyanate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause skin irritation and may lead to allergic reactions upon re-exposure . These effects highlight the compound’s potential impact on cellular health and its importance in toxicological studies.
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethyl)phenyl isocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. The compound’s ability to modify proteins and enzymes at the molecular level is a key aspect of its biochemical activity . Additionally, changes in gene expression may occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)phenyl isocyanate can change over time. The compound is sensitive to moisture and can hydrolyze in the presence of water . This hydrolysis can lead to the formation of degradation products, which may have different biochemical properties. Long-term studies have shown that the compound’s stability and reactivity can vary, impacting its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)phenyl isocyanate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse reactions. For instance, high doses can cause severe skin and eye irritation, respiratory issues, and other toxic effects . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and pharmaceutical applications.
Metabolic Pathways
2-(Trifluoromethyl)phenyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized to form different derivatives, which may participate in further biochemical reactions . These metabolic processes can influence the compound’s activity and its overall impact on cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)phenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its movement within biological systems.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)phenyl isocyanate is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various cellular environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)phenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-aminobenzotrifluoride with triphosgene in the presence of a base such as sodium bicarbonate in a solvent like dichloromethane . The reaction typically proceeds under mild conditions and yields the desired isocyanate compound.
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)phenyl isocyanate often involves the use of phosgene as a reagent. The process requires careful handling due to the toxic nature of phosgene. The reaction is carried out in a controlled environment to ensure safety and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with amines to form ureas.
Substitution Reactions: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Trifluoromethyl)phenyl isocyanate is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. The presence of the trifluoromethyl group at the ortho position relative to the isocyanate group enhances its electrophilicity and reactivity compared to other isocyanates.
Propiedades
IUPAC Name |
1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWGTVZRRFPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177393 | |
| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2285-12-3 | |
| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002285123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWK587J8BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unexpected rearrangement occurs during the synthesis of 2-(Trifluoromethyl)phenyl isocyanate, and what is the significance of this finding?
A1: During the synthesis of 2-(Trifluoromethyl)phenyl isocyanate, an unexpected rearrangement can occur, leading to the formation of N-trifluoromethylaminobenzoyl fluorides. [] This is significant because N-trifluoromethylaminobenzoyl fluorides represent a novel class of compounds that exhibit fungicidal properties. This finding highlights the potential for discovering new bioactive compounds through unexpected synthetic pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


